molecular formula C15H8O5 B13136361 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- CAS No. 60505-55-7

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-

Cat. No.: B13136361
CAS No.: 60505-55-7
M. Wt: 268.22 g/mol
InChI Key: ZWAQUZWFYDYXDA-UHFFFAOYSA-N
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Description

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- is an organic compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a ketone group at the 9 position

Preparation Methods

The synthesis of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- typically involves the oxidation of fluorene derivatives. One common method includes the use of strong oxidizing agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial production methods may involve similar oxidative processes but are scaled up to accommodate larger quantities. These methods also emphasize the importance of purity and yield optimization to meet industrial standards.

Chemical Reactions Analysis

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.

    Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism by which 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, influencing their behavior. The ketone group can participate in redox reactions, affecting the compound’s reactivity and interactions with other substances .

Comparison with Similar Compounds

Similar compounds to 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- include:

Properties

CAS No.

60505-55-7

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

IUPAC Name

9-oxofluorene-2,6-dicarboxylic acid

InChI

InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20)

InChI Key

ZWAQUZWFYDYXDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

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